Bistris

Beschreibung

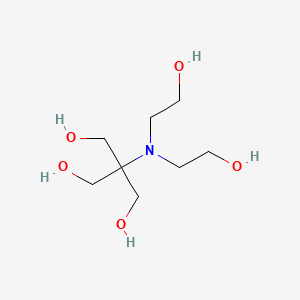

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMVSZAMULFTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064537 | |

| Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(hydroxymethyl)-2,2',2"-nitrilotriethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6976-37-0 | |

| Record name | Bistris | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bistris | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bistris | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bistris | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Propanediol, 2-(bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISTRIS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1XC3631CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Temperature-Dependent pKa of Bis-Tris Buffer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of Bis-Tris buffer and its variability with temperature. An accurate understanding of this relationship is critical for ensuring the reliability and reproducibility of experimental results in various biochemical, molecular biology, and drug development applications.

Introduction to Bis-Tris Buffer

Bis-Tris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a versatile buffering agent widely used in biological and biochemical research. With a pKa value near neutrality, it is particularly suitable for applications requiring a stable pH environment in the range of 6 to 8.[1][2] Its utility spans across various techniques, including protein purification, enzyme assays, electrophoresis, and cell culture.[2] However, like many amine-based buffers, the pKa of Bis-Tris is significantly influenced by temperature.[3][4]

The Effect of Temperature on the pKa of Bis-Tris

The pKa of a buffer is not a fixed constant but rather a thermodynamic parameter that varies with temperature. This temperature dependence is described by the van't Hoff equation, which relates the change in the equilibrium constant to the change in enthalpy of the ionization reaction. For practical purposes, this relationship is often expressed as the temperature coefficient, dpKa/dT, which quantifies the change in pKa for every one-degree Celsius change in temperature.

For Bis-Tris, the pKa decreases as the temperature increases. This is a crucial consideration for experiments conducted at temperatures other than the standard 25°C at which pKa values are typically reported. The temperature coefficient (dpKa/dT) for Bis-Tris is approximately -0.02 K⁻¹.

A precise calculation of the pKa of Bis-Tris at a given temperature can be made using the following formula, where T is the absolute temperature in Kelvin:

pKa = 1.87 + (1386.7 / T)

Quantitative Data: pKa of Bis-Tris at Various Temperatures

To facilitate easy reference, the following table summarizes the calculated pKa values of Bis-Tris buffer at temperatures commonly encountered in the laboratory.

| Temperature (°C) | Temperature (K) | pKa |

| 4 | 277.15 | 6.87 |

| 20 | 293.15 | 6.59 |

| 25 | 298.15 | 6.48 |

| 30 | 303.15 | 6.43 |

| 37 | 310.15 | 6.29 |

| 50 | 323.15 | 6.15 |

Note: The pKa value at 25°C is widely cited as approximately 6.46 to 6.5.[5][6] The values in this table are derived from the formula provided above and are consistent with experimentally determined values, such as a pKa of 6.4828 at 298.15 K and 6.2906 at 310.15 K.[1]

Experimental Protocol for Determining the Temperature-Dependent pKa of a Buffer

The following outlines a detailed methodology for the experimental determination of a buffer's pKa as a function of temperature, a technique that can be applied to Bis-Tris.

4.1. Principle

The pKa of a buffer can be determined by measuring the pH of a solution containing equimolar concentrations of the acidic and basic forms of the buffer at various temperatures. This is often achieved through potentiometric titration or by direct pH measurement of a prepared buffer solution.

4.2. Materials and Equipment

-

Bis-Tris base

-

Hydrochloric acid (HCl), standardized solution

-

High-purity water (e.g., deionized or distilled)

-

Calibrated pH meter with a temperature probe

-

Temperature-controlled water bath or circulator

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

4.3. Procedure

-

Buffer Preparation: Prepare a solution of the buffer at a known concentration (e.g., 50 mM). To create a solution with equimolar amounts of the conjugate acid and base, add a standardized solution of a strong acid (like HCl) to the Bis-Tris base solution until half of the Bis-Tris has been protonated. The pH of this solution will be equal to the pKa at that specific temperature.

-

Temperature Control: Place the buffer solution in a jacketed beaker connected to a temperature-controlled water bath.

-

pH Measurement: Immerse the calibrated pH electrode and temperature probe into the buffer solution. Allow the temperature of the solution to equilibrate to the desired setpoint.

-

Data Collection: Once the temperature and pH readings have stabilized, record both values.

-

Temperature Variation: Adjust the temperature of the water bath to the next desired setpoint and repeat the measurement process. It is recommended to collect data over a range of temperatures relevant to the intended application.

-

Data Analysis: Plot the measured pKa values as a function of temperature. This data can then be used to calculate the dpKa/dT value.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the pKa of a buffer at different temperatures.

Logical Relationship in Buffer pH Adjustment

The choice of acid or base for pH adjustment of a Bis-Tris buffer solution follows a clear logical pathway to achieve the desired target pH.

Conclusion

The pKa of Bis-Tris buffer exhibits a significant and predictable dependence on temperature. For researchers, scientists, and drug development professionals, a thorough understanding and consideration of this property are paramount for maintaining precise pH control in experimental systems. By utilizing the data and protocols presented in this guide, scientists can ensure the accuracy and reproducibility of their results, ultimately contributing to the robustness of their research and development endeavors. It is always recommended to calibrate pH meters and adjust the pH of Bis-Tris buffer at the temperature at which the experiment will be performed.

References

- 1. Acid Dissociation Constants and Related Thermodynamic Functions of Protonated 2,2-Bis(Hydroxymethyl)-2,2’,2”- Nitrilotriethanol (BIS-TRIS) from (278.15 to 328.15) K [scirp.org]

- 2. Bis Tris buffer solution pH adjustment method - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers NovoPro [novoprolabs.com]

- 6. Bistris | C8H19NO5 | CID 81462 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-Tris Buffer: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Bis-Tris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a versatile zwitterionic buffering agent widely employed in biochemical and molecular biology research.[1] Its unique properties make it a valuable tool for a variety of applications, from protein electrophoresis to enzyme assays. This guide provides a comprehensive overview of the Bis-Tris buffer, including its pH range, buffering capacity, and detailed experimental protocols.

Core Properties of Bis-Tris Buffer

Bis-Tris is favored for its effective buffering capacity in the slightly acidic to neutral pH range.[2] Its chemical structure, which combines elements from both the bis(2-hydroxyethyl)amine and Tris families, contributes to its distinct characteristics.[2][3]

pH Range and pKa: The effectiveness of a buffer is determined by its pKa, the pH at which the buffer is in equilibrium between its protonated and deprotonated forms. For Bis-Tris, the pKa at 25°C is approximately 6.46, providing an optimal buffering range of 5.8 to 7.2.[2][4] This makes it an excellent choice for experiments requiring stable pH conditions within this window, which encompasses the physiological pH of many biological systems.[2]

Temperature Dependence: The pH of a buffer solution can be influenced by temperature. For amine-based buffers like Bis-Tris, this effect can be significant.[5] The change in pKa per degree Celsius (ΔpKa/°C) for Bis-Tris propane is -0.031, indicating that the pH will decrease as the temperature increases. It is crucial to consider the experimental temperature when preparing and using Bis-Tris buffers to ensure the desired pH is maintained.

| Property | Value |

| pKa (25°C) | 6.46[2][4] |

| Effective pH Range | 5.8 - 7.2[2][6] |

| Molecular Weight | 209.24 g/mol [1] |

| ΔpKa/°T | -0.031 (for Bis-Tris propane) |

Buffering Capacity and Considerations

The buffering capacity of Bis-Tris is a key advantage, particularly in its effective pH range.[6] Generally, a higher buffer concentration provides a stronger buffering capacity.[7] However, it's important to select a concentration that does not interfere with the experimental system.[7]

Metal Ion Interactions: A notable characteristic of Bis-Tris is its ability to interact with metal ions. It forms strong complexes with divalent cations such as Pb²⁺ and Cu²⁺ and has weaker interactions with other common metals.[3][8] This chelating property makes it unsuitable for use with the Bicinchoninic Acid (BCA) protein assay.[3][8] Researchers should consider these interactions when designing experiments involving metal ions.

Alternatives to Other Buffers: Bis-Tris is often considered a superior alternative to several other buffers. It is a non-toxic substitute for cacodylate and does not exhibit the high UV absorption of maleic acid.[3] It is also a good choice over citrate buffers, which can bind to some proteins and form complexes with certain metals.[3]

Applications in Research and Drug Development

The unique properties of Bis-Tris lend it to a wide array of applications in scientific research and the development of pharmaceuticals.

-

Electrophoresis: Bis-Tris is extensively used in polyacrylamide gel electrophoresis (PAGE) for the separation of proteins and nucleic acids.[2][9] Bis-Tris gels, which operate at a neutral pH, offer advantages over traditional Tris-glycine gels, including sharper bands and improved resolution, especially for low molecular weight proteins.[10][11] They are also beneficial for preventing protein degradation that can occur under the alkaline conditions of Tris-glycine gels.[11]

-

Chromatography: In anion exchange chromatography, Bis-Tris is used as a buffer to maintain a stable pH within the column, facilitating the separation and purification of biomolecules.[2][4]

-

Enzyme Assays: Maintaining a stable pH is critical for the optimal activity and stability of enzymes.[12] Bis-Tris is a suitable buffer for many enzyme assays that function within its buffering range.[2]

-

Cell Culture: It can be used as a buffer in cell culture media to maintain the pH stability required for cell growth.[2][7]

Experimental Protocols

1. Preparation of a 1 M Bis-Tris Stock Solution (pH 6.5)

This protocol outlines the preparation of a 1 M stock solution of Bis-Tris buffer, which can be diluted to the desired working concentration.

Materials:

-

Bis-Tris powder (MW: 209.24 g/mol )[1]

-

Deionized water (dH₂O)[9]

-

Concentrated hydrochloric acid (HCl)[9]

-

Analytical balance[9]

-

Volumetric flask (1 L)[9]

-

Stirrer[9]

-

pH meter[9]

-

Filter sterilization apparatus or autoclave[9]

Procedure:

-

Weigh out 209.24 g of Bis-Tris powder.[13]

-

In a suitable container, dissolve the Bis-Tris powder in approximately 800 mL of dH₂O.[14] Stir until fully dissolved. The initial pH of the solution will be around 9.90.[14]

-

Carefully add concentrated HCl to the solution to adjust the pH to 6.5.[14] Monitor the pH continuously with a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.[14]

-

Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[9][14]

-

Store the stock solution at 4°C.[13]

2. Casting Bis-Tris Polyacrylamide Gels for Protein Electrophoresis

This protocol provides a method for casting Bis-Tris gels, which are ideal for achieving high-resolution separation of proteins.[10]

Materials:

-

3x Bis-Tris gel buffer (1 M Bis-Tris, pH adjusted to 6.5-6.8 with HCl)[15]

-

40% Acrylamide/Bis-acrylamide solution[15]

-

10% Ammonium persulfate (APS)[15]

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)[15]

-

Deionized water (dH₂O)[15]

Gel Casting Workflow:

References

- 1. goldbio.com [goldbio.com]

- 2. Difference and selection of Bis tris and tris buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. The uses of Bis-Tris Buffer - A starting guide - ब्लॉग - Hopax Fine Chemicals [hopaxfc.com]

- 4. The 10 best biological buffers for chromatography - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. researchgate.net [researchgate.net]

- 6. Effective pH range of Bis tris propane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. Bis Tris buffer solution pH adjustment method - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. The uses of Bis-Tris Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. How to prepare Bis-Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Bis Tris Polyacrylamide Gel Electrophoresis Technology [sigmaaldrich.com]

- 12. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]

- 13. goldbio.com [goldbio.com]

- 14. Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 15. Protein gel casting — Galloway Lab Protocols documentation [gallowaylabmit.github.io]

Chemical structure and properties of Bis-Tris

An In-depth Technical Guide to Bis-Tris: Structure, Properties, and Applications

Introduction

Bis-Tris, with the full chemical name 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a tertiary amine that serves as a critical buffering agent in a wide array of biochemical and molecular biology applications.[1] Its unique chemical structure, combining functional groups from both the bis(2-hydroxyethyl)amine and Tris families, makes it a versatile tool for researchers.[2][3] Often utilized for its stable pKa near physiological pH, Bis-Tris is indispensable in protein analysis, electrophoresis, and chromatography.[1] It is particularly valued as a non-toxic alternative to buffers like cacodylate.[3][4]

Chemical Structure and Physicochemical Properties

The structure of Bis-Tris features a central methane carbon bonded to a tertiary amine and three hydroxymethyl groups, with the amine being further substituted with two hydroxyethyl groups.[1] This abundance of hydroxyl groups contributes significantly to its high solubility in water.[1] Bis-Tris is a zwitterionic buffer, meaning it possesses both positive and negative charges, which enhances its buffering capacity.[4][5]

Table 1: Physicochemical Properties of Bis-Tris

| Property | Value | References |

| IUPAC Name | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | [1][6] |

| Synonyms | Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, Bis-Tris Methane | [4][7] |

| CAS Number | 6976-37-0 | [7][8] |

| Molecular Formula | C₈H₁₉NO₅ | [2][8] |

| Molecular Weight | 209.24 g/mol | [8][9] |

| Appearance | White crystalline powder | [1][4][10] |

| pKa at 25°C | 6.46 | [2][6][8] |

| Buffering Range | pH 5.8 - 7.2 | [2][6][11] |

| Melting Point | 102 - 105°C | [4][9] |

| Solubility in Water | 209.2 mg/mL | [4][6] |

Core Applications in Research and Drug Development

Bis-Tris is widely employed in various laboratory procedures due to its excellent buffering performance and chemical stability.[2] Its ability to maintain a stable pH in the slightly acidic to neutral range is particularly beneficial for the stability of many proteins and nucleic acids.[1][2]

Key applications include:

-

Gel Electrophoresis : Bis-Tris is a core component of buffer systems for protein and nucleic acid electrophoresis, ensuring pH stability during the separation process.[2][4] Bis-Tris gels are run at a neutral pH, which minimizes protein modifications and promotes stability, leading to sharper band resolution. They are an excellent choice for separating low molecular weight proteins.[12]

-

Anion Exchange Chromatography : It is used as a buffer to maintain a stable pH within the chromatographic column, facilitating the separation and purification of negatively charged biomolecules.[2][13]

-

Cell Culture : Bis-Tris can be used to adjust the pH of cell culture media, providing a stable growth environment for pH-sensitive cell lines.[2][5]

-

Enzyme Activity Assays : The buffering range of Bis-Tris is well-suited for many enzyme activity studies.[2]

It's important to note that Bis-Tris can form complexes with several metal ions, including strong complexes with Cu(II) and Pb(II), which should be considered when designing experiments.[3][6][8]

Experimental Protocols

Preparation of 1M Bis-Tris Stock Solution (pH 6.5)

This protocol outlines the steps to prepare a 1 M stock solution of Bis-Tris buffer.[1]

Materials:

-

Bis-Tris powder (>99% purity)[1]

-

Deionized water (dH₂O)[13]

-

Concentrated Hydrochloric Acid (HCl)[13]

-

Analytical balance[13]

-

1 L Volumetric flask[13]

-

pH meter[13]

-

Stir plate and stir bar

-

Sterile container

Methodology:

-

Weighing : Accurately weigh 209.24 grams of Bis-Tris powder.[14]

-

Dissolution : Add approximately 750-800 mL of dH₂O to a sterile container on a stir plate.[1][14] Slowly add the weighed Bis-Tris powder while stirring to ensure it fully dissolves.[13]

-

pH Adjustment : Once the powder is completely dissolved, use a calibrated pH meter to monitor the solution. Carefully add concentrated HCl dropwise to titrate the solution to the desired pH of 6.5.[1][15]

-

Final Volume Adjustment : Transfer the solution to a 1 L volumetric flask. Add dH₂O to bring the final volume to exactly 1 liter.[16]

-

Sterilization and Storage : Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[13] Store the sterilized solution at 4°C.[13][14]

Protocol for Bis-Tris Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Bis-Tris gels provide superior protein separation compared to traditional Tris-Glycine gels, especially for low to mid-molecular weight proteins. They operate at a neutral pH, which enhances protein stability.

Materials:

-

Bis-Tris Gels (e.g., 4-12% or 4-16% gradient gels)[17]

-

1X MES SDS or MOPS SDS Running Buffer

-

4X LDS Sample Buffer

-

10X Sample Reducing Agent (if needed for reduced samples)

-

Protein sample and molecular weight standards

-

Electrophoresis cell (e.g., XCell SureLock® Mini-Cell)[17]

-

Power supply

Methodology:

-

Sample Preparation :

-

For a 20 µL final sample volume, combine: 10 µL of protein sample, 5 µL of 4X LDS Sample Buffer, and 2 µL of 10X Sample Reducing Agent (for reduced samples). Add deionized water to a final volume of 20 µL.

-

Heat the samples at 70°C for 10 minutes. Do not boil.[18]

-

-

Running Buffer Preparation :

-

Prepare 1X Running Buffer by diluting the 20X stock (either MES or MOPS) with deionized water. For example, add 50 mL of 20X running buffer to 950 mL of deionized water.[18]

-

-

Gel Apparatus Assembly :

-

Assemble the pre-cast Bis-Tris gel(s) into the electrophoresis tank according to the manufacturer's instructions.[17]

-

-

Loading Buffers and Samples :

-

Electrophoresis :

-

Connect the electrophoresis cell to the power supply.

-

Run the gel at a constant voltage. For mini-gels, a constant voltage of 150V or 200V is typically used.[17][18] Run times will vary depending on the gel percentage and the running buffer used (MES provides faster run times for smaller proteins, while MOPS is better for resolving a broader range of protein sizes).[18]

-

-

Post-Electrophoresis :

-

After the run is complete (when the dye front reaches the bottom of the gel), turn off the power supply.

-

Disassemble the apparatus and carefully remove the gel. The gel is now ready for staining (e.g., Coomassie) or Western blotting procedures.

-

Visualizations

Caption: Logical diagram for buffer selection based on experimental pH.

Caption: Experimental workflow for preparing a 1M Bis-Tris stock solution.

Caption: Workflow for a Bis-Tris based SDS-PAGE experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. Difference and selection of Bis tris and tris buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. The uses of Bis-Tris Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 4. You are being redirected... [bio-world.com]

- 5. Bis Tris buffer solution pH adjustment method - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. Bis-tris methane - Wikipedia [en.wikipedia.org]

- 7. melford.co.uk [melford.co.uk]

- 8. BIS-Tris | 6976-37-0 [chemicalbook.com]

- 9. BIS-TRIS [advancionsciences.com]

- 10. This compound | C8H19NO5 | CID 81462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. How to prepare Bis-Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. goldbio.com [goldbio.com]

- 15. Protocols · Benchling [benchling.com]

- 16. Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Mechanism of Action of Bis-Tris as a Biological Buffer

For Researchers, Scientists, and Drug Development Professionals

Bis-Tris, chemically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a versatile and widely used buffer in biochemical and molecular biology research.[1][2] Its popularity stems from its effective buffering capacity in a slightly acidic to a neutral pH range, making it suitable for a variety of biological experiments, including protein and nucleic acid electrophoresis, enzyme assays, and cell culture.[3][4] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and important considerations for using Bis-Tris in a research setting.

Physicochemical Properties of Bis-Tris

Bis-Tris is a zwitterionic buffer, meaning it possesses both positive and negative charges, which contributes to its high water solubility and minimal interaction with biological macromolecules.[3][5] Key quantitative properties of Bis-Tris are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉NO₅ | [1][3][4] |

| Molecular Weight | 209.24 g/mol | [1][3] |

| pKa at 25°C | 6.46 | [3][4][5] |

| Useful pH Range | 5.8 – 7.2 | [1][3][4] |

| ΔpKa/°C | -0.016 | [6] |

| CAS Number | 6976-37-0 | [1][5] |

Mechanism of Action

The buffering capacity of Bis-Tris is centered around its pKa of 6.46 at 25°C.[3][4][5] This value represents the pH at which the protonated (acidic) and deprotonated (basic) forms of the buffer are present in equal concentrations. The tertiary amine group in the Bis-Tris molecule is responsible for accepting or donating a proton (H⁺) to resist changes in pH.

The equilibrium that governs the buffering action of Bis-Tris can be represented as follows:

Bis-Tris-H⁺ (protonated) ⇌ Bis-Tris (deprotonated) + H⁺

When an acid is introduced into the buffered solution, the deprotonated form of Bis-Tris accepts the excess protons, shifting the equilibrium to the left. Conversely, when a base is added, the protonated form donates protons to neutralize the excess hydroxide ions, shifting the equilibrium to the right. This dynamic equilibrium allows the solution to maintain a relatively stable pH within its effective buffering range of approximately 5.8 to 7.2.[1][3][4]

Caption: The chemical equilibrium of the Bis-Tris buffer system.

Considerations for Use in Research

While Bis-Tris is a robust buffer, researchers must be aware of several factors that can influence its performance and interaction with experimental systems.

1. Temperature Dependence: The pKa of Bis-Tris is sensitive to temperature changes. For every degree Celsius increase, the pKa decreases by approximately 0.016 units. This is a critical consideration for experiments conducted at temperatures other than 25°C, as the pH of the buffer will need to be adjusted accordingly to maintain the desired experimental conditions.

2. Metal Ion Chelation: Bis-Tris is known to form complexes with certain metal ions. It forms strong complexes with Pb²⁺ and Cu²⁺ and has weaker interactions with other divalent cations such as Ca²⁺, Mg²⁺, and Mn²⁺.[1][5][7] This chelation can be problematic in studies involving metalloenzymes or other processes that are dependent on specific metal ion concentrations.[8][9] Researchers should exercise caution and consider alternative buffers if metal ion interference is a concern.[7]

3. Assay Compatibility: Bis-Tris can interfere with certain biochemical assays. For instance, it is not compatible with the Bicinchoninic Acid (BCA) assay for protein quantification.[5] Additionally, it has been shown to interact with the human liver fatty acid-binding protein, potentially affecting protein dynamics.[5]

Experimental Protocols

Preparation of a 1 M Bis-Tris Stock Solution (pH 6.5)

-

Dissolution: Dissolve 209.24 g of Bis-Tris powder in 800 mL of deionized water.

-

pH Adjustment: Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 6.5 at room temperature.[10] The initial pH of the solution will be alkaline.[10]

-

Final Volume: Adjust the final volume to 1 L with deionized water.

-

Sterilization: For applications requiring sterility, filter the solution through a 0.22 µm filter or autoclave.[10] Store at room temperature.[10]

Potentiometric Titration for pKa Determination

This protocol provides a general framework for experimentally verifying the pKa of Bis-Tris.

-

Prepare a Bis-Tris Solution: Prepare a solution of Bis-Tris of known concentration (e.g., 0.1 M) in deionized water.

-

Calibrate pH Meter: Calibrate the pH meter using standard buffers at pH 4.0 and 7.0.

-

Initial pH Measurement: Measure the initial pH of the Bis-Tris solution.

-

Titration: Gradually add a strong acid of known concentration (e.g., 0.1 M HCl) in small, precise increments.

-

Record Data: Record the pH of the solution after each addition of the acid titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the Bis-Tris has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Experimental workflow for the determination of the pKa of Bis-Tris.

References

- 1. goldbio.com [goldbio.com]

- 2. BIS-Tris | 6976-37-0 [chemicalbook.com]

- 3. The role of Bis tris buffer in electrophoresis buffer system - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Difference and selection of Bis tris and tris buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. The uses of Bis-Tris Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. Biological buffers pKa calculation [reachdevices.com]

- 7. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. researchgate.net [researchgate.net]

- 10. Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

Bis-Tris: A Technical Guide to its Discovery, Properties, and Application in Biochemical Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of Bis-Tris [bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane], a pivotal buffering agent in modern biochemical and molecular biology research. We will cover its historical context, detailed physicochemical properties, and established experimental protocols, offering a comprehensive resource for laboratory professionals.

Discovery and History

The development of Bis-Tris is rooted in the mid-20th century quest for improved biological buffers. Early research was often hampered by reactive or precipitating buffers like phosphates and carbonates. This led to the seminal work of Norman E. Good and his colleagues in the 1960s, who systematically synthesized and characterized a series of zwitterionic buffers with properties ideal for biological research: pKa values near physiological pH, high solubility, and minimal interaction with biological systems.

Although not one of the original "Good's buffers," Bis-Tris emerged from this era of chemical innovation.[1][2] Its structure, combining functional groups from the Tris and bis(2-hydroxyethyl)amine families, provided a unique and advantageous pKa of approximately 6.5.[2][3][4] This made it exceptionally well-suited for a slightly acidic to neutral pH range, an area where many biological systems and enzymes operate.[3] A significant advantage of Bis-Tris was its utility as a non-toxic substitute for the highly toxic cacodylate buffer, which was previously common in applications like electron microscopy.[2][5][6]

Physicochemical Properties

Bis-Tris is a zwitterionic organic tertiary amine valued for its chemical stability and buffering performance.[3][4] Its properties are summarized below.

Table 1: Core Physicochemical Properties of Bis-Tris

| Property | Value | Reference |

| Full Chemical Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | [4] |

| CAS Number | 6976-37-0 | [7] |

| Molecular Formula | C₈H₁₉NO₅ | [5] |

| Molecular Weight | 209.24 g/mol | [3][4][7] |

| pKa at 25°C | 6.46 | [2][3][4][8] |

| Effective pH Range | 5.8 – 7.2 | [2][3][4][5] |

| Melting Point | 100 – 104°C | [7][9] |

Temperature Dependence of pKa

The pH of a buffer solution can be sensitive to temperature changes, primarily due to the temperature dependence of the buffer's pKa (ΔpKa/°C). Amine-based buffers like Tris are known to be particularly sensitive. For Tris, the pKa decreases by approximately 0.025-0.03 units for every 1°C increase in temperature.[10] While specific thermodynamic data for Bis-Tris is less commonly published, it is generally considered to exhibit a smaller shift in its dissociation constant with respect to temperature compared to Tris, making it a more stable choice for experiments conducted at varying temperatures.[11]

Table 2: Temperature Dependence of pKa for Tris Buffer (for comparison)

| Temperature | pKa of Tris | Reference |

| 0°C | 8.4 | [12] |

| 25°C | 8.06 | [3][13] |

| 37°C | 7.4 | [12] |

Interaction with Metal Ions

A critical consideration in buffer selection is the potential for interaction with metal ions, which can be essential cofactors for enzymes.[14] Bis-Tris is known to form complexes with several divalent metal ions.[5][14] Researchers should exercise caution when using Bis-Tris in assays involving metal-dependent enzymes, as the buffer can chelate the ions and inhibit activity.[15] The stability constants for these complexes are detailed in Table 3.

Table 3: Stability Constants (log K) for M(Bis-Tris)²⁺ Complexes at 25°C

| Metal Ion (M²⁺) | log K | Reference |

| Mg²⁺ | 0.34 | [15] |

| Ca²⁺ | 2.25 | [15] |

| Mn²⁺ | 0.70 | [15] |

| Cu²⁺ | 5.27 | [15] |

| Zn²⁺ | 2.38 | [15] |

| Pb²⁺ | Strong binding noted | [4][5] |

| Cd²⁺ | Weak binding noted | [4] |

Note: Data from a study conducted in aqueous solution at I = 1.0 M (KNO₃).[15]

Visualized Logic and Workflows

The selection of an appropriate buffer is a critical first step in experimental design. The following diagram illustrates the decision-making process that often leads to the selection of Bis-Tris.

Caption: Logical flowchart for selecting a biological buffer.

One of the most prominent applications of Bis-Tris is in polyacrylamide gel electrophoresis (PAGE), where it provides superior resolution for small to medium-sized proteins compared to traditional Tris-Glycine systems.

Caption: Experimental workflow for Bis-Tris PAGE.

Key Applications and Experimental Protocols

Bis-Tris is widely employed in various biochemical techniques due to its buffering capacity and stability.[3] Key applications include its use as a running, gel, and sample buffer in electrophoresis, as a buffer for anion exchange chromatography, and in protein crystallization.[2][3][16]

This protocol outlines the preparation of a 1 M stock solution, which can be diluted for working solutions.

Materials:

-

Bis-Tris (M.W. 209.24 g/mol )

-

Deionized water (dH₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Graduated cylinders and a beaker

-

0.22 µm sterile filter unit (optional)

Methodology:

-

Weighing: Weigh out 209.24 g of Bis-Tris powder for a 1 L final volume.

-

Dissolving: In a beaker, add the Bis-Tris powder to approximately 800 mL of dH₂O.[17] Place on a stir plate to dissolve completely. The initial pH of the solution will be highly alkaline, around 9.5-11.0.[7][17]

-

pH Adjustment: While monitoring with a calibrated pH meter, slowly add concentrated HCl dropwise to the solution. Stir continuously. The large volume of acid required will generate heat, so proceed cautiously.

-

Titration: Continue adding HCl until the pH of the solution reaches 6.5 at room temperature (20-25°C).

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L graduated cylinder or volumetric flask. Add dH₂O to bring the final volume to exactly 1 L.

-

Sterilization and Storage: For long-term storage and to prevent microbial growth, the solution can be filter-sterilized using a 0.22 µm filter or autoclaved.[17] Store the buffer at room temperature.

This protocol provides a representative methodology for separating small- to mid-sized proteins (5-150 kDa) using a Bis-Tris gel system.

Materials:

-

Gel Components: Acrylamide/Bis-acrylamide solution, 1 M Bis-Tris (pH 6.5), TEMED, 10% (w/v) Ammonium Persulfate (APS).

-

Buffers: MES or MOPS SDS Running Buffer (1X), LDS Sample Buffer (4X), Sample Reducing Agent (e.g., DTT).

-

Protein Samples & Ladder: Protein of interest, pre-stained molecular weight standard.

-

Apparatus: Gel casting supplies, electrophoresis tank and power supply.

Methodology:

-

Casting the Gel (10% Resolving Gel):

-

In a conical tube, combine dH₂O, 1 M Bis-Tris (pH 6.5), and the acrylamide/bis-acrylamide solution.

-

Initiate polymerization by adding fresh 10% APS and TEMED.

-

Immediately pour the solution into the gel cassette, insert the comb, and allow it to polymerize for at least 30 minutes.

-

-

Preparing the Samples:

-

For each sample, combine the protein solution, dH₂O, 4X LDS Sample Buffer, and a reducing agent (if desired).

-

Heat the samples at 70°C for 10 minutes to denature the proteins. Do not boil.

-

-

Running the Gel:

-

Remove the comb from the polymerized gel and assemble the cassette in the electrophoresis tank.

-

Fill the inner and outer chambers of the tank with 1X Running Buffer (use MES for smaller proteins, MOPS for mid-range proteins).

-

Load the prepared protein samples and a molecular weight ladder into the wells.

-

Connect the power supply and run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel (typically 35-50 minutes).

-

-

Visualization:

-

Carefully remove the gel from the cassette.

-

Stain the gel using a Coomassie-based stain or proceed with a Western blot transfer.

-

Conclusion

Bis-Tris has established itself as a versatile and reliable buffer in the biochemical sciences. Its favorable pKa, relative temperature stability, and role as a safe alternative to hazardous chemicals have cemented its place in fundamental laboratory techniques. While its interaction with metal ions requires careful consideration, its advantages in applications like electrophoresis make it an indispensable tool for researchers and drug development professionals aiming for precision and reproducibility in their experimental outcomes.

References

- 1. The uses of Bis-Tris Buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 2. The uses of Bis-Tris Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. Difference and selection of Bis tris and tris buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Bis-tris methane - Wikipedia [en.wikipedia.org]

- 5. goldbio.com [goldbio.com]

- 6. BIS-Tris | 6976-37-0 [chemicalbook.com]

- 7. BIS-TRIS [advancionsciences.com]

- 8. Bistris | C8H19NO5 | CID 81462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. BIS-TRIS buffer [himedialabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Tris hcl buffer pka value: key to maintaining experimental stability - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 15. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (this compound) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Berkeley Screen: a set of 96 solutions for general macromolecular crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

Bis-Tris buffer advantages and disadvantages for researchers

An in-depth guide on the advantages, disadvantages, and practical applications of Bis-Tris buffer for researchers, scientists, and drug development professionals.

Bis-Tris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a versatile zwitterionic buffering agent commonly employed in biochemical and molecular biology research.[1] Its unique chemical structure, combining elements from both the bis(2-hydroxyethyl)amine and Tris families, provides it with a distinct set of properties that offer both advantages and disadvantages in various experimental contexts.[1][2] This technical guide provides a comprehensive overview of Bis-Tris buffer, including its core properties, a comparative analysis with other common buffers, detailed experimental protocols, and a discussion of its limitations to aid researchers in making informed decisions for their experimental designs.

Core Properties and Comparative Analysis

Bis-Tris is particularly valued for its pKa of approximately 6.5 at 25°C, which gives it an effective buffering range of pH 5.8 to 7.2.[3][4] This near-neutral pH range is a key advantage in many biological applications, as it closely mimics physiological conditions and can enhance the stability of proteins and nucleic acids.[4]

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key quantitative data for Bis-Tris and other commonly used biological buffers.

| Buffer | pKa at 20°C | pKa at 25°C | pKa at 37°C | Temperature Coefficient (d(pKa)/dT) |

| Bis-Tris | ~6.65 | 6.50 | 6.36 | -0.017 |

| MES | 6.16 | 6.10 | 5.97 | - |

| PIPES | 6.80 | 6.76 | 6.66 | - |

| MOPS | 7.28 | 7.20 | 7.02 | - |

| HEPES | - | 7.5 | - | -0.014 |

| Tris | - | 8.06 | 7.72 | -0.028 to -0.031 |

Table 1: Comparison of pKa values and temperature dependence of common biological buffers.[5][6][7][8]

| Metal Ion | Log K (Stability Constant) with Bis-Tris |

| Cu²⁺ | 5.27 |

| Pb²⁺ | Strong Complexation |

| Ni²⁺ | - |

| Zn²⁺ | 2.38 |

| Co²⁺ | - |

| Cd²⁺ | - |

| Ca²⁺ | 2.25 |

| Mg²⁺ | 0.34 |

| Mn²⁺ | 0.70 |

| Sr²⁺ | 1.44 |

| Ba²⁺ | 0.85 |

Table 2: Metal ion binding characteristics of Bis-Tris buffer.[9][10][11]

Advantages of Bis-Tris Buffer

The primary advantages of Bis-Tris buffer stem from its near-neutral buffering capacity and its chemical properties that are beneficial for specific applications.

-

Enhanced Protein Stability and Resolution in Electrophoresis: One of the most significant applications of Bis-Tris is in polyacrylamide gel electrophoresis (PAGE), particularly for the separation of small to medium-sized proteins.[12] The near-neutral pH of Bis-Tris gels (around pH 7.0) minimizes protein modifications like deamidation and hydrolysis that can occur at the higher pH of traditional Tris-glycine systems (pH 8.3-9.5).[12] This leads to sharper bands and improved resolution.

-

Longer Gel Shelf Life: The neutral pH of Bis-Tris gels slows down the rate of acrylamide hydrolysis, resulting in a longer shelf life for pre-cast gels.[12]

-

Versatility in Chromatography: Bis-Tris is a suitable buffer for various chromatography techniques, including anion exchange chromatography.[4][13] Its buffering range allows for precise pH control, which is critical for the binding and elution of molecules.

-

Good Biocompatibility: Bis-Tris generally exhibits good biocompatibility, making it a suitable choice for cell culture and enzyme activity assays where maintaining cellular integrity and protein function is paramount.[3]

-

Alternative to Toxic Buffers: Bis-Tris can serve as a non-toxic substitute for cacodylate buffer.[10]

Disadvantages and Considerations

Despite its advantages, Bis-Tris has several limitations that researchers must consider.

-

Metal Chelation: Bis-Tris is known to chelate certain metal ions, particularly divalent cations like Cu²⁺, Pb²⁺, Ni²⁺, Zn²⁺, and Ca²⁺.[9][10][11] This can be a significant drawback in experiments where the activity of metalloenzymes is being studied or when metal ions are essential cofactors. The chelating properties of Bis-Tris can, however, be advantageous in specific applications, such as selectively probing high-affinity metal binding sites on proteins.[9]

-

Incompatibility with Certain Assays: Bis-Tris buffer is not compatible with the Bicinchoninic Acid (BCA) protein assay.[1] The buffer interacts with the assay reagents, leading to inaccurate protein concentration measurements.

-

Temperature Sensitivity: Like Tris, the pKa of Bis-Tris is temperature-dependent.[6] As the temperature increases, the pKa decreases. This is an important consideration when preparing and using the buffer for experiments conducted at different temperatures.

-

Interaction with Proteins: There is evidence that Bis-Tris can interact with certain proteins, such as the human liver fatty acid binding protein, potentially affecting protein dynamics.[1]

Experimental Protocols

Preparation of 1 M Bis-Tris Stock Solution (pH 6.5)

Materials:

-

Bis-Tris powder (MW: 209.24 g/mol )

-

Deionized water (dH₂O)

-

Concentrated hydrochloric acid (HCl)

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and volumetric flask (1 L)

Methodology:

-

Weigh 209.24 g of Bis-Tris powder and add it to a beaker containing approximately 800 mL of dH₂O.[14]

-

Place the beaker on a magnetic stirrer and add the stir bar. Stir until the Bis-Tris powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the pH electrode in the solution and monitor the pH. The initial pH will be alkaline.

-

Slowly add concentrated HCl to the solution while continuously stirring. Monitor the pH closely.

-

Continue adding HCl until the pH of the solution reaches 6.5.

-

Transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

The 1 M Bis-Tris stock solution is now ready for use or can be stored at room temperature.[14]

Protocol for Bis-Tris SDS-PAGE

This protocol is for casting and running a Bis-Tris polyacrylamide gel for protein separation.

Materials:

-

1 M Bis-Tris, pH 6.8

-

30% Acrylamide/Bis-acrylamide solution

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

MES or MOPS SDS Running Buffer (see below for recipes)

-

Sample Buffer (e.g., LDS Sample Buffer)

-

Protein standards

-

Gel casting apparatus

-

Electrophoresis tank and power supply

Methodology:

a. Gel Casting:

-

Separating Gel (10%):

-

In a 15 mL conical tube, combine the following:

-

4.0 mL dH₂O

-

3.3 mL 30% Acrylamide/Bis-acrylamide

-

2.5 mL 1 M Bis-Tris, pH 6.8

-

100 µL 10% SDS

-

-

Gently mix the components.

-

Add 50 µL of 10% APS and 10 µL of TEMED. Mix gently by inverting the tube.

-

Immediately pour the solution into the gel cassette, leaving space for the stacking gel.

-

Overlay the gel with water or isopropanol to ensure a flat surface.

-

Allow the gel to polymerize for at least 30 minutes.

-

-

Stacking Gel (4%):

-

In a separate tube, combine the following:

-

3.05 mL dH₂O

-

0.67 mL 30% Acrylamide/Bis-acrylamide

-

1.25 mL 1 M Bis-Tris, pH 6.8

-

50 µL 10% SDS

-

-

Gently mix the components.

-

Add 25 µL of 10% APS and 5 µL of TEMED. Mix gently.

-

Pour off the overlay from the separating gel and pour the stacking gel solution on top.

-

Insert the comb and allow the stacking gel to polymerize for at least 20 minutes.

-

b. Sample Preparation and Electrophoresis:

-

Prepare protein samples by mixing with an appropriate volume of sample buffer and heating if necessary.

-

Assemble the gel cassette in the electrophoresis tank.

-

Fill the inner and outer chambers of the tank with the appropriate running buffer (MES for small to medium proteins, MOPS for medium to large proteins).[15]

-

Carefully remove the comb from the stacking gel.

-

Load the protein samples and molecular weight standards into the wells.

-

Connect the electrophoresis tank to the power supply and run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

Running Buffer Recipes (1X):

-

MES SDS Running Buffer: 50 mM MES, 50 mM Tris, 0.1% SDS, 1 mM EDTA, pH 7.3

-

MOPS SDS Running Buffer: 50 mM MOPS, 50 mM Tris, 0.1% SDS, 1 mM EDTA, pH 7.7

Protocol for Anion Exchange Chromatography using Bis-Tris Buffer

This protocol outlines a general procedure for anion exchange chromatography using a Bis-Tris buffer system.

Materials:

-

Anion exchange column (e.g., DEAE or Q-sepharose)

-

Bis-Tris buffer (e.g., 20 mM Bis-Tris, pH 6.8 - Binding Buffer)

-

Elution Buffer (e.g., 20 mM Bis-Tris, pH 6.8 with a high salt concentration, such as 1 M NaCl)

-

Protein sample, dialyzed against the Binding Buffer

-

Chromatography system (e.g., FPLC or manual setup)

Methodology:

-

Column Equilibration: Equilibrate the anion exchange column by washing it with 5-10 column volumes of Binding Buffer. This ensures that the column is at the desired pH and ionic strength for protein binding.[13]

-

Sample Loading: Load the protein sample onto the equilibrated column. The low ionic strength of the Binding Buffer facilitates the binding of negatively charged proteins to the positively charged resin.[13]

-

Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound proteins.

-

Elution: Elute the bound proteins from the column. This is typically achieved by creating a salt gradient, where the concentration of NaCl in the Elution Buffer is gradually increased. The chloride ions compete with the bound proteins for the charged sites on the resin, causing the proteins to elute. Alternatively, a step gradient with increasing salt concentrations can be used.

-

Fraction Collection: Collect the eluted protein in fractions.

-

Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of the target protein (e.g., by SDS-PAGE or activity assay).

Visualizations

Caption: Workflow for Bis-Tris SDS-PAGE.

Caption: Comparison of buffering ranges.

Conclusion

Bis-Tris is a valuable buffering agent for researchers, particularly in the field of protein analysis. Its ability to provide a stable, near-neutral pH environment makes it a superior choice for high-resolution SDS-PAGE of small to medium-sized proteins and for applications where protein integrity is critical. However, researchers must be mindful of its potential to chelate metal ions and its incompatibility with certain protein quantification assays. By understanding both the advantages and disadvantages of Bis-Tris and following detailed experimental protocols, scientists and drug development professionals can effectively utilize this buffer to achieve reliable and reproducible results.

References

- 1. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 2. StarrLab - Making SDS-PAGE Gels [sites.google.com]

- 3. Biological buffers pKa calculation [reachdevices.com]

- 4. Difference and selection of Bis tris and tris buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Buffer Reference Center [sigmaaldrich.com]

- 6. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. Interference of pH buffer with Pb2+-peripheral domain interactions: obstacle or opportunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 13. benchchem.com [benchchem.com]

- 14. Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 15. bitesizebio.com [bitesizebio.com]

Solubility of Bis-Tris: An In-depth Technical Guide for Researchers

Introduction

Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, commonly known as Bis-Tris, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research.[1] Its pKa of approximately 6.5 at 25°C makes it an excellent buffering agent for maintaining a stable pH in the range of 5.8 to 7.2.[1][2][3] This range is particularly relevant for many physiological and enzymatic studies. This technical guide provides a comprehensive overview of the solubility of Bis-Tris in water and common organic solvents, along with detailed experimental protocols for its use and solubility determination. This information is crucial for researchers, scientists, and drug development professionals to ensure the successful design and execution of their experiments.

Physicochemical Properties of Bis-Tris

A clear understanding of the fundamental properties of Bis-Tris is essential for its effective application.

| Property | Value |

| Chemical Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol |

| CAS Number | 6976-37-0 |

| Molecular Formula | C₈H₁₉NO₅ |

| Molecular Weight | 209.24 g/mol [1][4] |

| pKa (at 25°C) | ~6.5[3][5] |

| Useful pH Range | 5.8 - 7.2[1][2][3][5] |

| Appearance | White crystalline powder |

Solubility of Bis-Tris

The solubility of a buffer is a critical parameter for preparing stock solutions and ensuring its compatibility with various experimental systems.

Aqueous Solubility

Bis-Tris is known for its high solubility in water.[4] This property is a key advantage for a biological buffer, allowing for the preparation of concentrated stock solutions.

| Solvent | Temperature | Solubility |

| Water | Not Specified | 20 g / 100 mL[6] |

| Water | 20°C | 1 M (clear, colorless solution)[7] |

Organic Solvent Solubility

Quantitative data on the solubility of Bis-Tris in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) is not widely reported in scientific literature. This general lack of data suggests that Bis-Tris has limited solubility in most non-aqueous and organic solvents. For comparison, a related buffer, Tris, exhibits the following solubilities:

| Solvent | Solubility of Tris |

| Ethylene glycol | 79.1 mg/mL |

| Methanol | 26 mg/mL |

| 95% ethanol | 22 mg/mL |

| Acetone | 20 mg/mL |

This table is provided for comparative purposes only and represents the solubility of Tris, not Bis-Tris.[9][10][11]

Researchers requiring the use of Bis-Tris in mixed aqueous-organic solvent systems should empirically determine its solubility at the desired solvent composition to avoid precipitation, which can adversely affect experimental outcomes.[12][13][14]

Experimental Protocols

Protocol for Determining the Solubility of Bis-Tris

This protocol outlines a general method for determining the saturation solubility of Bis-Tris in a given solvent.

Materials:

-

Bis-Tris powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

A suitable analytical method for quantifying Bis-Tris concentration (e.g., HPLC, titration)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Bis-Tris powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled environment (e.g., 25°C) and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of Bis-Tris in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of Bis-Tris in the saturated solution, accounting for the dilution factor. The result represents the solubility of Bis-Tris in the specific solvent at the tested temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Protocol for Preparation of a 1 M Bis-Tris Buffer Stock Solution (pH 6.8)

This protocol describes the preparation of a commonly used stock solution of Bis-Tris buffer.

Materials:

-

Bis-Tris powder (MW: 209.24 g/mol )

-

Deionized or distilled water

-

Concentrated Hydrochloric Acid (HCl)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L beaker and 1 L graduated cylinder

-

Weighing scale and spatula

Procedure:

-

Weighing: Accurately weigh 209.24 g of Bis-Tris powder.

-

Initial Dissolution: Add the weighed Bis-Tris powder to approximately 800 mL of deionized water in a 1 L beaker with a magnetic stir bar. Stir until the powder is completely dissolved.

-

pH Adjustment:

-

Immerse the calibrated pH electrode into the solution.

-

Slowly add concentrated HCl dropwise while continuously monitoring the pH.

-

Continue adding HCl until the pH of the solution stabilizes at 6.8.

-

-

Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

-

Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving. Store the buffer at 4°C.

Application: Bis-Tris in SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Bis-Tris based buffer systems are frequently used in SDS-PAGE for the separation of proteins, offering advantages such as a neutral operating pH which minimizes protein modifications during electrophoresis.[5]

Experimental Workflow for SDS-PAGE using a Bis-Tris Buffer System

The following diagram illustrates a typical workflow for performing SDS-PAGE using a Bis-Tris buffer system.

Caption: Workflow for SDS-PAGE using a Bis-Tris buffer system.

Conclusion

Bis-Tris is a versatile and highly valuable buffer for a wide range of applications in life sciences and drug development. Its high solubility in water facilitates the preparation of concentrated stock solutions, while its buffering range is ideal for many biological experiments. Although quantitative data on its solubility in organic solvents is scarce, the provided protocols for solubility determination can aid researchers in assessing its suitability for specific applications involving mixed solvent systems. A thorough understanding of the properties and handling of Bis-Tris, as outlined in this guide, is paramount for achieving reliable and reproducible experimental results.

References

- 1. goldbio.com [goldbio.com]

- 2. Difference and selection of Bis tris and tris buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. ulab360.com [ulab360.com]

- 4. BIS-TRIS [advancionsciences.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Biological buffers solubility in water - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. BIS-Tris CAS#: 6976-37-0 [m.chemicalbook.com]

- 8. What is the solubility of Tris in water? - Blog [hbynm.com]

- 9. Solubility of Tris buffer in different solvents - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. Solubility of Tris buffer in different solvents - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 11. Solubility of Tris buffer in different solvents - ब्लॉग - Hopax Fine Chemicals [hopaxfc.com]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]

The Versatility of Bis-Tris: A Technical Guide to its Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological buffers, Bis-Tris, chemically known as bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, stands out as a versatile and widely used zwitterionic buffer. Its utility spans a broad range of applications in biochemistry, molecular biology, and biopharmaceutical development. This technical guide provides an in-depth overview of Bis-Tris, including its synonyms, physicochemical properties, and detailed protocols for its application in common laboratory techniques.

Unveiling the Aliases: Synonyms and Chemical Identity

Bis-Tris is known by several synonyms, which are often used interchangeably in scientific literature and commercial products. Understanding these alternative names is crucial for accurately identifying this compound.

Common synonyms for Bis-Tris include:

-

Bis-Tris Methane[1]

-

2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol[2]

-

2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol[3]

Its unique chemical structure, incorporating functional groups from both the bis(2-hydroxyethyl)amine and Tris families, underpins its distinct buffering characteristics.[6][7]

Physicochemical Properties: A Quantitative Overview

The effectiveness of a buffer is determined by its physicochemical properties. Bis-Tris exhibits a favorable profile for a variety of biological experiments. The following table summarizes its key quantitative data.

| Property | Value | References |

| Molecular Formula | C₈H₁₉NO₅ | [1][2] |

| Molecular Weight | 209.24 g/mol | [1][2][3] |

| pKa at 25°C | 6.46 - 6.5 | [2][6][8] |

| Useful pH Range | 5.8 - 7.2 | [2][6][9] |

| Melting Point | 100 - 105 °C | [1][2][3] |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | Highly soluble | [3][7][10] |

Applications in Research and Development

Bis-Tris is a preferred buffer in numerous applications due to its inert nature, zwitterionic properties, and its ability to maintain a stable pH in the slightly acidic to neutral range.[1][6][11] It serves as a less toxic alternative to cacodylate buffers.[1][9][12]

Key applications include:

-

Gel Electrophoresis: Widely used in polyacrylamide gel electrophoresis (PAGE), particularly for the separation of proteins and nucleic acids.[3][6][13] Bis-Tris gels are often run at a neutral pH, which can improve band sharpness and resolution, especially for low molecular weight proteins.[1]

-

Western Blotting: Employed in transfer buffers for the efficient transfer of proteins from the gel to a membrane.[8]

-

Protein Purification: Utilized in various chromatography techniques, including anion exchange and affinity chromatography, to maintain pH stability during the purification process.[6]

-

Cell Culture: Can be used as a component of cell culture media to maintain a stable pH environment for cell growth.[3]

-

Enzyme Assays: Provides a stable pH environment for studying enzyme kinetics and activity.[6]

Experimental Protocols

Preparation of 1M Bis-Tris Stock Solution (pH 6.5)

Materials:

-

Bis-Tris powder (MW: 209.24 g/mol )

-

Deionized water (dH₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Analytical balance

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Weigh 209.24 g of Bis-Tris powder and transfer it to a 1 L volumetric flask.[12]

-

Add approximately 800 mL of dH₂O to the flask.[12]

-

Place a magnetic stir bar in the flask and stir the solution until the Bis-Tris powder is completely dissolved.[3]

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add concentrated HCl to the solution while continuously monitoring the pH. Adjust the pH to 6.5.[12]

-

Once the desired pH is reached, add dH₂O to bring the final volume to 1 L.[12]

-

Sterilize the solution by autoclaving or filtration through a 0.22 µm filter.[3][12]

-

Store the stock solution at room temperature.

Protocol for SDS-PAGE using Bis-Tris Gels

This protocol outlines the general steps for casting and running a Bis-Tris polyacrylamide gel for protein separation.

Materials:

-

1M Bis-Tris stock solution (pH 6.5)

-

30% Acrylamide/Bis-acrylamide solution

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

MES or MOPS SDS Running Buffer

-

Protein samples prepared in a suitable sample buffer (e.g., NuPAGE LDS Sample Buffer)

-

Vertical electrophoresis system

Procedure:

-

Casting the Resolving Gel:

-

For a 12% resolving gel, mix the 1M Bis-Tris stock solution, 30% acrylamide/bis-acrylamide solution, 10% SDS, and dH₂O in the appropriate proportions.

-

Initiate polymerization by adding fresh 10% APS and TEMED.

-

Immediately pour the solution into the gel casting apparatus, leaving space for the stacking gel.

-

Overlay with water or isopropanol to ensure a flat surface and allow the gel to polymerize.

-

-

Casting the Stacking Gel:

-

Prepare the stacking gel solution using a lower percentage of acrylamide and the Bis-Tris buffer.

-

After the resolving gel has polymerized, remove the overlay and pour the stacking gel solution on top.

-

Insert the comb and allow the stacking gel to polymerize.

-

-

Running the Gel:

-

Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with the appropriate running buffer (MES for smaller proteins, MOPS for larger proteins).[2]

-

Load the prepared protein samples and a molecular weight marker into the wells.

-

Run the gel at a constant voltage (e.g., 200V) until the dye front reaches the bottom of the gel.[13]

-

Visualizing the Workflow: Western Blotting

The following diagram illustrates a typical workflow for a Western Blotting experiment, a common downstream application following SDS-PAGE with Bis-Tris gels.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. How to prepare Bis-Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. EP2782925A1 - Protein purification using bis-tris buffer - Google Patents [patents.google.com]

- 6. goldbio.com [goldbio.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. bio-rad.com [bio-rad.com]